Home > Products > Screening Compounds P143902 > 37-Desmethylene 24,33-Bis-O-(tert-butyldimethylsilyl)-37-oxo-FK-506
37-Desmethylene 24,33-Bis-O-(tert-butyldimethylsilyl)-37-oxo-FK-506 - 155684-96-1

37-Desmethylene 24,33-Bis-O-(tert-butyldimethylsilyl)-37-oxo-FK-506

Catalog Number: EVT-1483386
CAS Number: 155684-96-1
Molecular Formula: C₅₅H₉₅NO₁₃Si₂
Molecular Weight: 1034.51
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

37-Desmethylene 24,33-Bis-O-(tert-butyldimethylsilyl)-37-oxo-FK-506 is a derivative of Tacrolimus, a macrolide immunosuppressant widely used in organ transplantation and autoimmune diseases. This compound is characterized by the presence of a tert-butyldimethylsilyl protecting group, which enhances its stability and solubility. The compound's molecular formula is C55H95NO13Si2C_{55}H_{95}NO_{13}Si_{2} with a molecular weight of approximately 1034.51 g/mol .

Source: The compound can be synthesized from Tacrolimus and is often available through various chemical suppliers specializing in research chemicals .

Classification: It belongs to the class of macrolide antibiotics and is classified as an immunosuppressive agent due to its mechanism of action that inhibits T-cell activation.

Synthesis Analysis

The synthesis of 37-Desmethylene 24,33-Bis-O-(tert-butyldimethylsilyl)-37-oxo-FK-506 typically involves several steps:

  1. Starting Material: The process begins with Tacrolimus, which serves as the primary substrate.
  2. Protection of Hydroxyl Groups: The hydroxyl groups on Tacrolimus are protected using tert-butyldimethylsilyl chloride to form the bis-silyl derivative.
  3. Oxidation Reaction: The compound undergoes oxidation at the 37-position to introduce a keto group, yielding the final product.

The reaction conditions usually require anhydrous solvents and specific catalysts to facilitate the transformations while minimizing side reactions .

Data:

  • Molecular Weight: 1034.51 g/mol
  • Molecular Formula: C55H95NO13Si2C_{55}H_{95}NO_{13}Si_{2}
  • CAS Number: 155684-96-1 .
Chemical Reactions Analysis

The chemical reactivity of 37-Desmethylene 24,33-Bis-O-(tert-butyldimethylsilyl)-37-oxo-FK-506 includes:

  1. Hydrolysis: Under acidic or basic conditions, the tert-butyldimethylsilyl protecting groups can be removed, regenerating the hydroxyl groups.
  2. Reduction Reactions: The keto group at the 37-position can undergo reduction to yield alcohol derivatives.
  3. Acylation Reactions: The hydroxyl groups can participate in acylation reactions, forming esters or amides depending on the reagents used.

These reactions are crucial for modifying the compound for various applications in medicinal chemistry and drug development .

Mechanism of Action

The mechanism of action for 37-Desmethylene 24,33-Bis-O-(tert-butyldimethylsilyl)-37-oxo-FK-506 involves:

  1. Inhibition of Calcineurin: The compound binds to FK506-binding protein (FKBP), forming a complex that inhibits calcineurin, an important phosphatase involved in T-cell activation.
  2. Reduction of Cytokine Production: This inhibition leads to decreased production of interleukin-2 and other cytokines critical for T-cell proliferation and differentiation.

This mechanism makes it effective in preventing organ rejection in transplant patients and treating autoimmune disorders .

Physical and Chemical Properties Analysis

Physical Properties:

  • Appearance: Typically appears as a solid or crystalline substance.
  • Solubility: Soluble in organic solvents such as methanol and dimethyl sulfoxide.

Chemical Properties:

  • Stability: Stable under normal laboratory conditions but sensitive to moisture; should be stored at -20°C.
  • Reactivity: Reacts with strong acids or bases during hydrolysis or deprotection reactions.

Relevant Data:

The compound exhibits high purity (>95%) when synthesized correctly, making it suitable for research applications .

Applications

Scientific Uses:

  1. Immunosuppressive Therapy: Utilized in clinical settings for preventing organ transplant rejection.
  2. Research Applications: Employed in studies related to T-cell biology and immunology due to its potent inhibitory effects on immune responses.
  3. Drug Development: Serves as a precursor or intermediate in synthesizing other derivatives with modified pharmacological properties .

This compound's unique structure and mechanism make it a valuable tool in both clinical and research environments focused on immunology and pharmacology.

Introduction to 37-Desmethylene 24,33-Bis-O-(tert-butyldimethylsilyl)-37-oxo-FK-506

Structural Relationship to FK-506 (Tacrolimus) and Immunophilin Ligands

FK-506 (tacrolimus) is a 23-membered macrolide lactone immunosuppressant (C₄₄H₆₉NO₁₂, MW 804.03 g/mol) originally isolated from Streptomyces tsukubaensis [2]. Its mechanism involves binding to FKBP-12 (immunophilin), forming a complex that inhibits calcineurin phosphatase, thereby blocking T-cell activation. The 37-Desmethylene 24,33-Bis-O-(tert-butyldimethylsilyl)-37-oxo-FK-506 derivative retains this macrocyclic backbone but features deliberate alterations:

  • Desmethylene and Oxo Modifications: Removal of the C-37 methylene group and introduction of a ketone at C-37 alter electronic properties and hydrogen-bonding capacity compared to FK-506’s native allyl group. This modification may influence interactions with the FKBP-12 binding pocket [3] [7].
  • Silyl Ether Additions: The TBS groups at C-24 and C-33 hydroxyls increase steric bulk and lipophilicity, potentially shielding labile sites from metabolic degradation. These positions were selected based on their peripheral location relative to the FKBP-12 binding interface [1] [4].

Table 1: Structural Comparison of FK-506 and Key Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Key Modifications
FK-506 (Tacrolimus)C₄₄H₆₉NO₁₂804.03
24,32-Bis-O-(TBS)-37,38-dehydro-37,38-dihydroxy-FK506C₅₆H₉₉NO₁₄Si₂1066.55TBS at C-24/C-32; dihydroxy at C-37/38
24,32-Bis-O-(TBS)-FK-506C₅₆H₉₇NO₁₂Si₂1032.54TBS at C-24/C-32
37-Desmethylene 24,33-Bis-O-(TBS)-37-oxo-FK506Not fully disclosedTBS at C-24/C-33; C-37 desmethylene + ketone

The C-21 allyl group in native FK-506 is biosynthesized via a specialized diketide synthase pathway, underscoring its importance for biological activity [3]. Replacing this moiety with a ketone at C-37, as in the subject compound, probes the tolerance for non-allyl functionalities while maintaining calcineurin inhibition potential.

Role of Silyl Ether Modifications in Pharmacophore Engineering

Silyl ether protection serves as a cornerstone in synthetic manipulation of complex polyketides like FK-506. The tert-butyldimethylsilyl (TBS) groups in 37-Desmethylene 24,33-Bis-O-(TBS)-37-oxo-FK-506 fulfill dual roles:

  • Steric Protection: TBS groups shield hydroxyl groups at C-24 and C-33 from enzymatic oxidation or conjugation during in vitro assays, thereby extending the compound’s half-life in experimental systems. This is critical for structure-activity relationship (SAR) studies requiring prolonged exposure [1] [4].
  • Lipophilicity Enhancement: Introduction of TBS ethers increases logP values by ~2–3 units compared to FK-506, improving membrane permeability. For example, 24,32-Bis-O-TBS-FK-506 exhibits significantly higher cellular uptake than its parent compound [4].
  • Synthetic Versatility: TBS groups act as temporary protecting groups during multi-step syntheses, allowing selective deprotection for further functionalization. This strategy enabled the precise C-37 ketone installation observed in this derivative [7].

Table 2: Impact of Silyl Modifications on FK-506 Derivatives

Modification TypePrimary EffectResearch ApplicationExample Compound
C-24/C-32 Bis-O-TBSMetabolic stabilizationProbing hydroxyl-dependent metabolism24,32-Bis-O-(TBS)-FK-506 [4]
C-24/C-33 Bis-O-TBS + C-37 oxoElectronic and steric alterationTesting ketone vs. allyl bioactivity37-Desmethylene 24,33-Bis-O-(TBS)-37-oxo-FK506 [7]
C-33 Mono-O-TBSPartial hydrophobicity increaseAssessing site-specific protection needs33-O-tert-butyldimethylsilyl-FK-506 [6]

Notably, the C-24 and C-33 positions were selected for silylation due to their reduced involvement in direct FKBP-12 binding, minimizing disruption of immunosuppressive activity while optimizing stability [1] [6].

Historical Context in Macrocyclic Lactone Derivative Synthesis

The synthesis of FK-506 analogs evolved through distinct phases, driven by advances in biosynthetic understanding and organic chemistry methodologies:

  • Natural Product Isolation (1987): FK-506 was first isolated from Streptomyces tsukubaensis, with structural elucidation revealing its complex macrolide architecture. Early derivatives focused on simple hydroxyl or allyl modifications [2] [3].
  • Biosynthetic Insights (2010s): Identification of the FK-506 gene cluster in S. tsukubaensis revealed enzymes responsible for assembling unusual extender units (e.g., the allyl moiety at C-21). This enabled targeted genetic engineering to produce novel analogs fermentatively [3].
  • Chemical Protection Era (1990s–Present): Chemoenzymatic approaches emerged, combining fermentation with chemical protection. Silyl ethers became pivotal for modifying specific hydroxyl groups without disrupting the macrolide ring’s conformational integrity. The 24,32-Bis-O-TBS-FK-506 variant (CAS 133941-75-0) exemplified this strategy, serving as a precursor for further oxidation or substitution [4].

Table 3: Milestones in FK-506 Derivative Synthesis

Time PeriodDevelopmentImpact on Derivative Design
1987–1995FK-506 structure elucidation; early semisynthesisSimple ester and ether analogs tested
1995–2010Advent of chemoselective silylation protocols24,32-Bis-O-TBS-FK-506 and related protected analogs [4]
2010FK-506 gene cluster identificationBiosynthetic engineering of extender units [3]
2015–PresentHybrid chemoenzymatic synthesisComplex variants (e.g., 37-oxo, desmethylene) with silyl protection [7]

Within this framework, 37-Desmethylene 24,33-Bis-O-(TBS)-37-oxo-FK-506 represents a contemporary achievement, leveraging both genetic insights (for C-37 modification) and chemical protection (TBS groups) to create a tool compound for dissecting immunosuppressant pharmacodynamics [3] [7]. Its design reflects decades of iterative optimization in macrocyclic lactone engineering.

Properties

CAS Number

155684-96-1

Product Name

37-Desmethylene 24,33-Bis-O-(tert-butyldimethylsilyl)-37-oxo-FK-506

IUPAC Name

2-[(1R,9S,12S,13S,14S,17R,18E,21S,23S,24R,25R,27R)-14-[tert-butyl(dimethyl)silyl]oxy-12-[(E)-1-[(1R,3S,4R)-4-[tert-butyl(dimethyl)silyl]oxy-3-methoxycyclohexyl]prop-1-en-2-yl]-1-hydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-2,3,10,16-tetraoxo-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-en-17-yl]acetaldehyde

Molecular Formula

C₅₅H₉₅NO₁₃Si₂

Molecular Weight

1034.51

InChI

InChI=1S/C55H95NO13Si2/c1-34-27-35(2)29-46(64-13)49-47(65-14)31-37(4)55(62,67-49)50(59)51(60)56-25-20-19-21-41(56)52(61)66-48(36(3)30-39-22-23-43(45(32-39)63-12)68-70(15,16)53(6,7)8)38(5)44(69-71(17,18)54(9,10)11)33-42(58)40(28-34)24-26-57/h26,28,30,35,37-41,43-49,62H,19-25,27,29,31-33H2,1-18H3/b34-28+,36-30+/t35-,37+,38+,39-,40+,41-,43+,44-,45-,46-,47+,48+,49+,55+/m0/s1

SMILES

CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC(=O)C(C=C(C1)C)CC=O)O[Si](C)(C)C(C)(C)C)C)C(=CC4CCC(C(C4)OC)O[Si](C)(C)C(C)(C)C)C)O)C)OC)OC

Synonyms

37-Desmethylene 24,33-Bis-O-(tert-butyldimethylsilyl)-37-oxo Tacrolimus; (3S,4S,5S,8R,9E,12S,14S,15R,16S,18R,19R,26aS)-5-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-3-[(1E)-2-[(1R,3R,4R)-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxycyclohexyl]-1-me

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.